(NZ)-N-(2-ethyl-2,4-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine
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Overview
Description
(NZ)-N-(2-ethyl-2,4-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine is a synthetic organic compound belonging to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(2-ethyl-2,4-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine typically involves the reaction of appropriate thiazole derivatives with hydroxylamine. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-(2-ethyl-2,4-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or in studying enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: May be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (NZ)-N-(2-ethyl-2,4-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family.
2-Methylthiazole: A simple derivative with a methyl group at the 2-position.
4,5-Dimethylthiazole: Another derivative with methyl groups at the 4 and 5 positions.
Uniqueness
(NZ)-N-(2-ethyl-2,4-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine is unique due to its specific substitution pattern and the presence of the hydroxylamine group. This unique structure may confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
(NZ)-N-(2-ethyl-2,4-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H12N2OS/c1-4-7(3)8-5(2)6(9-10)11-7/h10H,4H2,1-3H3/b9-6- |
InChI Key |
VUPVJCDKRNRNKH-TWGQIWQCSA-N |
Isomeric SMILES |
CCC1(N=C(/C(=N/O)/S1)C)C |
Canonical SMILES |
CCC1(N=C(C(=NO)S1)C)C |
Origin of Product |
United States |
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